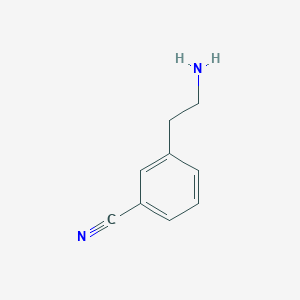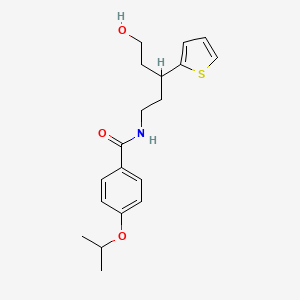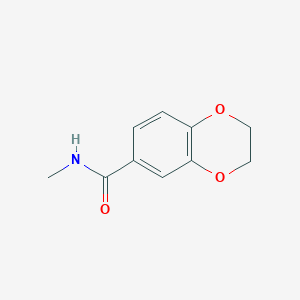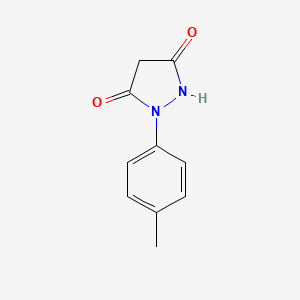![molecular formula C16H16N2O3 B2813345 METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE CAS No. 2164-93-4](/img/structure/B2813345.png)
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE
Overview
Description
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is an organic compound with a complex structure that includes a benzylcarbamoylamino group attached to a methyl benzoate core
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
Similar compounds have been observed to exert toxic effects on the nervous system of parasites, resulting in their death . The compound may interact with its targets, leading to changes in their function and subsequent effects at the cellular and molecular levels .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, leading to downstream effects that can alter cellular function .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, influencing its therapeutic potential and efficacy .
Result of Action
Similar compounds have been observed to induce changes at the molecular and cellular levels, potentially influencing various biological processes .
Action Environment
The action, efficacy, and stability of Methyl 2-(benzylcarbamoylamino)benzoate can be influenced by various environmental factors . These may include the pH of the environment, temperature, presence of other compounds, and specific conditions within the biological system .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE typically involves the reaction of methyl 2-aminobenzoate with benzyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Methyl 2-aminobenzoate and benzyl isocyanate.
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: A base such as triethylamine is often used to facilitate the reaction.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include amines or alcohols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Benzylcarbamoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
METHYL 2-[(BENZYLCARBAMOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 2-(benzylcarbamoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-15(19)13-9-5-6-10-14(13)18-16(20)17-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEDLYNZXVQNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2813262.png)

![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(propan-2-yl)pyrrolidine-3-carboxylicacid](/img/structure/B2813266.png)

![2-(2-chloro-6-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2813268.png)


![4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B2813274.png)

![1-[4-(4-{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2813276.png)
![N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-(dimethylamino)ethyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2813279.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2813282.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2813284.png)

